Ethyl 2-propanamidothiophene-3-carboxylate
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Overview
Description
Ethyl 2-propanamidothiophene-3-carboxylate is a chemical compound belonging to the thiophene family, which is characterized by a five-membered ring containing one sulfur atom
Mechanism of Action
Target of Action
Thiophene derivatives, which ethyl 2-propionamidothiophene-3-carboxylate is a part of, have been known to exhibit a broad spectrum of biological activities .
Mode of Action
It is known that thiophene derivatives interact with various biological targets, leading to a range of effects .
Biochemical Pathways
Thiophene derivatives have been associated with a variety of biological effects, suggesting their involvement in multiple biochemical pathways .
Result of Action
Thiophene derivatives have been associated with a variety of biological activities, indicating that they can have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-propanamidothiophene-3-carboxylate typically involves the reaction of ethyl 2-aminothiophene-3-carboxylate with propanoyl chloride under basic conditions. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: Ethyl 2-propanamidothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the amide group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding amine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Halogenated thiophenes, nitrothiophenes, sulfonated thiophenes.
Scientific Research Applications
Ethyl 2-propanamidothiophene-3-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiophene derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents targeting various diseases.
Industry: Utilized in the production of organic semiconductors, corrosion inhibitors, and other functional materials
Comparison with Similar Compounds
- Ethyl 2-aminothiophene-3-carboxylate
- Ethyl 2-(3-acylselenoureido)thiophene-3-carboxylate
- 2-(2-cyanoacetamido)-4,5-dimethylthiophene-3-carboxamide
Comparison: Ethyl 2-propanamidothiophene-3-carboxylate is unique due to its specific amide functional group, which imparts distinct chemical and biological properties. Compared to ethyl 2-aminothiophene-3-carboxylate, it has enhanced stability and different reactivity patterns. The presence of the propanamide group also differentiates it from other thiophene derivatives, making it a valuable compound for targeted applications .
Properties
IUPAC Name |
ethyl 2-(propanoylamino)thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3S/c1-3-8(12)11-9-7(5-6-15-9)10(13)14-4-2/h5-6H,3-4H2,1-2H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECLMWRRWFNCSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CS1)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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